N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Catalog No.
S11891948
CAS No.
M.F
C18H14N4O5S
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1...

Product Name

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide

IUPAC Name

N-[3-[5-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]phenyl]acetamide

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H14N4O5S/c1-11(23)19-14-4-2-3-13(9-14)17-20-21-18(27-17)28-10-16(24)12-5-7-15(8-6-12)22(25)26/h2-9H,10H2,1H3,(H,19,23)

InChI Key

GYAGXPCGGVXTGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure, which includes a nitrophenyl group, an oxadiazole moiety, and an acetamide functional group. The presence of the nitrophenyl group suggests potential reactivity and biological activity, while the oxadiazole ring may contribute to its stability and interaction with biological targets.

Typical of its functional groups:

  • Nucleophilic Substitution: The acetamide nitrogen can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Reduction: The nitro group can be reduced to an amine under appropriate conditions, altering the compound's biological properties.
  • Oxidation: The sulfanyl group may be oxidized to sulfoxides or sulfones, which can change the compound's reactivity and interactions.

The biological activity of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide is likely influenced by its structural components. Compounds containing nitrophenyl groups are often associated with antimicrobial and anticancer activities. The oxadiazole ring may enhance the compound's ability to interact with biological molecules such as proteins or nucleic acids. Specific studies would be necessary to elucidate its exact biological effects.

The synthesis of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide typically involves several steps:

  • Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Synthesis of the Nitro Compound: The nitrophenyl moiety is introduced via electrophilic nitration of a suitable phenolic compound.
  • Sulfanylation: The sulfanyl linkage is formed by reacting a thiol with an electrophile that contains the oxadiazole structure.
  • Acetylation: Finally, the acetamide group is introduced through acetylation of the amine or hydroxyl group present in the intermediate product.

N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide has potential applications in various fields:

  • Medicinal Chemistry: It can serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique structure may be useful in creating materials with desired electronic or optical properties.
  • Biological Research: It could be employed in studies investigating the mechanisms of action of nitro compounds in biological systems.

Studies on the interactions of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide with biomolecules are essential for understanding its biological activity. Potential interactions include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways due to its structural features.
  • Receptor Binding: It could bind to receptors in cellular signaling pathways, influencing various physiological processes.

Several compounds share structural similarities with N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-[5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol-1-yl}benzoic acidContains a tetrazole instead of an oxadiazoleDifferent ring system may affect reactivity
2-Amino-5-{[1-(carboxymethylamino)-3-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl]}pentanoic acidAmino acid derivativeIncorporates amino acid functionality
Methyl 4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyltetrazol}benzoateEster form with tetrazoleChanges solubility and bioavailability

These comparisons highlight the uniqueness of N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide due to its specific combination of functional groups and potential applications in medicinal chemistry and material science.

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

398.06849073 g/mol

Monoisotopic Mass

398.06849073 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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